4-Bromo-2-hydrazineylphenol
Description
4-Bromo-2-hydrazineylphenol (C₆H₅BrN₂O) is a brominated phenolic compound featuring a hydrazineyl (-NHNH₂) substituent at the 2-position of the aromatic ring. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, coordination complexes, and bioactive molecules. The bromine atom enhances electrophilic substitution reactivity, while the hydrazineyl group enables condensation reactions, such as hydrazone formation, which are pivotal in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-bromo-2-hydrazinylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c7-4-1-2-6(10)5(3-4)9-8/h1-3,9-10H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARLMYBYCVKYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)NN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-hydrazinylphenol typically involves the following steps:
Diazotization Reaction: Starting with an arylamine, a diazonium salt is formed through a diazotization reaction.
Industrial Production Methods: The industrial production of 4-bromo-2-hydrazinylphenol follows similar synthetic routes but on a larger scale. The process involves:
Purification: The crude product is purified through recrystallization or other purification techniques.
Drying: The purified product is dried to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-hydrazinylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions, such as bromination, can occur due to the activating effect of the hydroxyl group
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Bromine (Br2) for bromination reactions
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Brominated phenols
Scientific Research Applications
4-Bromo-2-hydrazinylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with antibacterial and antifungal activities
Industry: Utilized in the production of dyes and pigments due to its reactive functional groups
Mechanism of Action
The mechanism of action of 4-bromo-2-hydrazinylphenol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways in microorganisms, leading to their inhibition or death
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bromophenol Derivatives with Varied Substituents
a) 4-Bromo-2-methoxy-6-(1-phenylbenzimidazol-2-yl)phenol
- Structure : Features a methoxy (-OCH₃) group and a benzimidazole moiety instead of hydrazineyl .
- Key Differences: The methoxy group is electron-donating, reducing ring acidity (pKa ~10) compared to the hydrazineyl group (pKa ~8.5) .
- Applications: Used in optoelectronics, whereas 4-bromo-2-hydrazineylphenol is more common in catalysis and drug intermediates.
b) 4-Bromo-2-fluorophenyl Derivatives
- Examples: 2-(4-Bromo-2-fluorophenyl)-4H-chromen-4-one () and 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid ().
- Key Differences: Fluorine’s electronegativity increases oxidative stability but reduces nucleophilic substitution rates compared to hydrazineyl . Chromenones () exhibit antimicrobial activity due to the conjugated keto group, a feature absent in this compound .
c) 4-Bromo-2-{[(3-chloro-4-methoxyphenyl)imino]methyl}-6-methylphenol
- Structure: Contains an imino (-CH=N-) group and chloro-methoxyphenyl substituent .
- Key Differences: The imino group facilitates metal chelation, useful in coordination chemistry, whereas hydrazineyl supports diazonium salt formation . Methyl and methoxy groups enhance lipophilicity, affecting solubility in non-polar solvents compared to the polar hydrazineyl group .
Hydrazineyl-Substituted Analogues
a) (4-Bromo-2-methoxyphenyl)hydrazine Hydrochloride
- Structure : Methoxy and hydrazineyl groups coexist, with a hydrochloride salt .
- Key Differences: The hydrochloride form increases water solubility (up to 50 mg/mL) compared to the free base form of this compound (<10 mg/mL) . Methoxy reduces reactivity in electrophilic substitution but stabilizes the hydrazineyl group against oxidation .
b) 1-(4-Bromo-2-ethylphenyl)hydrazine Hydrochloride
- Structure : Ethyl substituent at the 2-position .
- Key Differences: The ethyl group introduces steric hindrance, slowing condensation reactions by ~30% compared to the unsubstituted hydrazineylphenol . Enhanced thermal stability (decomposition at 220°C vs. 190°C for this compound) due to increased molecular weight .
Heterocyclic Derivatives
a) 4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid
- Structure : Conjugated keto-acid system ().
- Key Differences: The α,β-unsaturated ketone enables Michael addition reactions, unlike the hydrazineyl group’s nucleophilic nature . Used in synthesizing cyclohexenones, whereas this compound is a precursor to pyrazoles and triazoles .
b) Thiadiazin and Thiazole Derivatives
- Examples: 4-{2-[2-(4-Chlorobenzylidene)hydrazinylidene]-thiadiazin-5-yl}-3-phenylsydnone () and thiazole derivatives ().
- Key Differences: Thiadiazin and thiazole rings introduce heteroatoms (N, S), enhancing bioactivity (e.g., antimicrobial, anticancer) compared to simple phenolic systems . Synthesis requires multi-step cyclization, whereas this compound undergoes single-step functionalization .
Comparative Data Tables
Research Findings and Trends
- Electronic Effects : Bromine’s electron-withdrawing nature directs substitution to the para position, while hydrazineyl’s electron-donating resonance stabilizes ortho/para intermediates .
- Biological Activity: Fluorinated and chlorinated derivatives () show enhanced antimicrobial properties compared to hydrazineylphenols, which are more suited for metal chelation .
- Synthetic Utility: Hydrazineylphenols are preferred for one-pot heterocycle synthesis, whereas methoxy or ethyl derivatives require protective group strategies .
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